molecular formula C13H14N6O B12164892 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide

1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide

Cat. No.: B12164892
M. Wt: 270.29 g/mol
InChI Key: VWRYICHSFMWILG-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a tetrazole ring, and a carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced through a between an azide and a nitrile compound.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and therapeutic agents.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide can be compared with other similar compounds, such as:

    1-(propan-2-yl)-1H-indole-5-carboxamide: Lacks the tetrazole ring, which may result in different biological activities and properties.

    N-(1H-tetrazol-5-yl)-1H-indole-5-carboxamide: Lacks the propan-2-yl group, which may affect its binding affinity and specificity.

    1-(propan-2-yl)-N-(1H-tetrazol-5-yl)-1H-indole: Lacks the carboxamide group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N6O

Molecular Weight

270.29 g/mol

IUPAC Name

1-propan-2-yl-N-(2H-tetrazol-5-yl)indole-5-carboxamide

InChI

InChI=1S/C13H14N6O/c1-8(2)19-6-5-9-7-10(3-4-11(9)19)12(20)14-13-15-17-18-16-13/h3-8H,1-2H3,(H2,14,15,16,17,18,20)

InChI Key

VWRYICHSFMWILG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C1C=CC(=C2)C(=O)NC3=NNN=N3

Origin of Product

United States

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